molecular formula C18H21NO3 B15453774 N,N-Dibenzyl-2,2-dimethoxyacetamide CAS No. 62373-74-4

N,N-Dibenzyl-2,2-dimethoxyacetamide

Cat. No.: B15453774
CAS No.: 62373-74-4
M. Wt: 299.4 g/mol
InChI Key: VAVGNJHWLCTVOT-UHFFFAOYSA-N
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Description

The benzyl groups confer lipophilicity and steric bulk, while the dimethoxy substituents may influence electronic properties and hydrogen-bonding capabilities. This compound likely serves as an intermediate in pharmaceutical or organic synthesis, akin to other acetamides with aromatic or heterocyclic substituents .

Properties

CAS No.

62373-74-4

Molecular Formula

C18H21NO3

Molecular Weight

299.4 g/mol

IUPAC Name

N,N-dibenzyl-2,2-dimethoxyacetamide

InChI

InChI=1S/C18H21NO3/c1-21-18(22-2)17(20)19(13-15-9-5-3-6-10-15)14-16-11-7-4-8-12-16/h3-12,18H,13-14H2,1-2H3

InChI Key

VAVGNJHWLCTVOT-UHFFFAOYSA-N

Canonical SMILES

COC(C(=O)N(CC1=CC=CC=C1)CC2=CC=CC=C2)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Acetamide Derivatives

Structural and Functional Group Comparisons

N,N-Dimethylacetamide (DMAC)
  • Key Differences : Lacks aromaticity and methoxy groups, resulting in lower molecular weight and reduced steric hindrance.
  • Applications : Widely used as a polar aprotic solvent in pharmaceuticals and polymers .
2,2-Diphenylacetamide
  • Research Findings : Exhibits antimycobacterial activity and serves as a precursor for drugs like loperamide .
N,N-Diphenylacetamide
  • Key Differences : The benzyl groups in N,N-dibenzyl-2,2-dimethoxyacetamide may enhance lipophilicity compared to phenyl groups, altering solubility and bioavailability.
2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide

Physical and Chemical Properties

Compound Molecular Weight Boiling Point (°C) Solubility Key Features
N,N-Dimethylacetamide 87.12 164.5–167.5 Miscible with water High polarity, low toxicity
2,2-Diphenylacetamide 211.26 Not reported Organic solvents Planar structure, hydrogen bonding
Target Compound (Inferred) ~353.4 Estimated >250 Lipophilic solvents Steric bulk, methoxy electronic effects
  • Methoxy Groups : The dimethoxy substituents in the target compound likely increase electron density at the α-carbon, affecting reactivity in nucleophilic reactions compared to DMAC or diphenyl analogs .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N,N-Dibenzyl-2,2-dimethoxyacetamide, and how can reaction conditions be controlled to improve yield?

  • Methodology : The synthesis of structurally analogous compounds (e.g., N,N-Dibenzyl-2,2-difluoroacetamide) involves reacting substituted acetyl chlorides (e.g., dimethoxyacetyl chloride) with dibenzylamine under anhydrous conditions . Key parameters include:

  • Temperature : Maintain 0–5°C during acyl chloride addition to minimize side reactions.
  • Solvent : Use dichloromethane or tetrahydrofuran for solubility and inertness.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity (>95%) .

Q. How can nuclear magnetic resonance (NMR) spectroscopy validate the structural integrity of this compound?

  • Key Peaks :

  • ¹H NMR : Look for benzyl protons (δ 4.3–4.6 ppm, singlet), dimethoxy groups (δ 3.2–3.4 ppm, singlet), and acetamide carbonyl (δ 7.1–7.3 ppm, multiplet for aromatic protons).
  • ¹³C NMR : Carbonyl carbon (δ 168–170 ppm), methoxy carbons (δ 55–57 ppm) .
    • Validation : Compare experimental shifts with density functional theory (DFT)-calculated spectra to resolve ambiguities .

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Hazard Mitigation :

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of vapors.
  • Storage : Store in a cool, dry place (<25°C) in airtight containers to prevent hydrolysis .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

  • Approach :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d,p) level to identify electrophilic sites (e.g., carbonyl carbon).
  • Molecular Electrostatic Potential (MEP) Maps : Highlight regions susceptible to nucleophilic attack .
    • Validation : Compare predicted reaction pathways with experimental outcomes (e.g., methoxy group substitution kinetics) .

Q. What strategies resolve contradictions in crystallographic data for this compound derivatives?

  • Crystallography Tools :

  • SHELX Suite : Use SHELXL for refinement, focusing on anisotropic displacement parameters to model disorder in benzyl or methoxy groups .
  • Twinned Data : Apply the Hooft parameter in SHELXL to handle twinning artifacts .
    • Case Study : For a related dibenzamide, merging datasets from multiple crystals improved resolution from 1.8 Å to 1.2 Å .

Q. How can researchers address discrepancies in pharmacological activity data for structurally similar acetamides?

  • Data Reconciliation :

  • Meta-Analysis : Compare IC₅₀ values across studies, controlling for assay conditions (e.g., cell line variability, solvent DMSO concentration).
  • QSAR Modeling : Corrogate substituent effects (e.g., methoxy vs. fluoro groups) on bioactivity using 3D descriptors .
    • Example : Dimethoxy analogs show 10-fold higher metabolic stability than difluoro derivatives due to reduced cytochrome P450 interactions .

Methodological Notes

  • Contradictions : Synthesis protocols in and differ in solvent choice (dichloromethane vs. dioxane); the former is preferred for faster reaction kinetics.

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